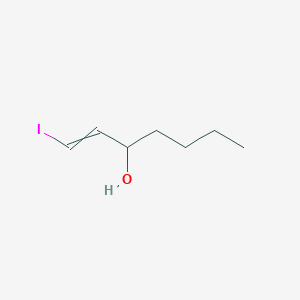
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. The presence of a nitro group and a phosphonic acid group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phosphonation: The phosphonic acid group can be introduced through a reaction with phosphorus trichloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and phosphonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid can undergo reduction to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound without the nitro and phosphonic acid groups.
2-Nitrobenzimidazole: Similar structure but lacks the phosphonic acid group.
Benzimidazole-2-phosphonic acid: Lacks the nitro group.
Uniqueness
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is unique due to the presence of both the nitro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
129803-35-6 |
|---|---|
Fórmula molecular |
C7H6N3O5P |
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
(6-nitrobenzimidazol-1-yl)phosphonic acid |
InChI |
InChI=1S/C7H6N3O5P/c11-10(12)5-1-2-6-7(3-5)9(4-8-6)16(13,14)15/h1-4H,(H2,13,14,15) |
Clave InChI |
YMPJPNPLDGUAGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)




